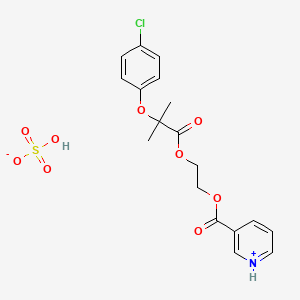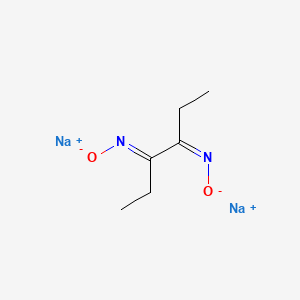
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes butylamino groups and a propionotoluidide core, making it a subject of interest for researchers in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride typically involves multiple steps, including the introduction of butylamino groups and the formation of the propionotoluidide core. Common synthetic routes may involve:
Condensation Reactions: Initial steps often include the condensation of appropriate amines with aldehydes or ketones to form intermediate compounds.
Cyclization: These intermediates may undergo cyclization reactions to form the core structure.
Substitution Reactions: Introduction of butylamino groups through substitution reactions using butylamine and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The butylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, or differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(diphenylphosphinyl)buta-1,3-diene: Known for its extraction and coordination properties.
2,3-Bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate: Used in energetic materials and characterized by its unique structural properties.
Uniqueness
2,3-Bis(butylamino)-o-propionotoluidide dihydrochloride stands out due to its specific butylamino groups and propionotoluidide core, which confer unique chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest.
Propriétés
Numéro CAS |
109095-06-9 |
|---|---|
Formule moléculaire |
C18H33Cl2N3O |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
2,3-bis(butylamino)-N-(2-methylphenyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H31N3O.2ClH/c1-4-6-12-19-14-17(20-13-7-5-2)18(22)21-16-11-9-8-10-15(16)3;;/h8-11,17,19-20H,4-7,12-14H2,1-3H3,(H,21,22);2*1H |
Clé InChI |
MHPIIBYJAMMMTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(C(=O)NC1=CC=CC=C1C)NCCCC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


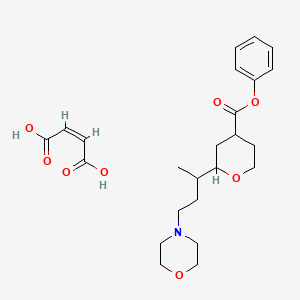
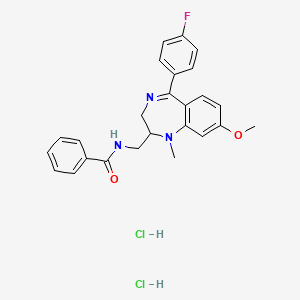
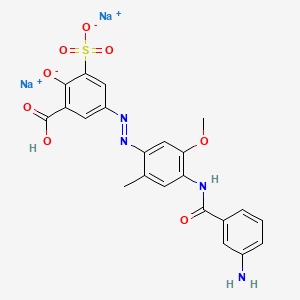
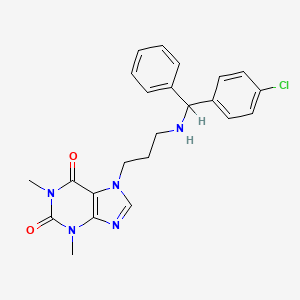
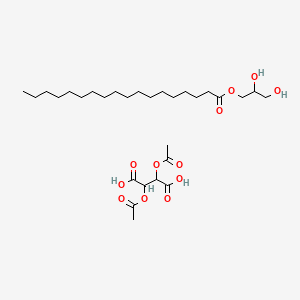
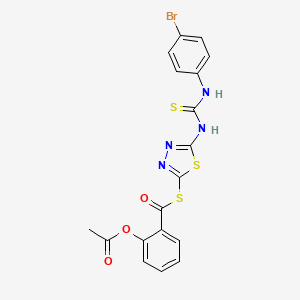
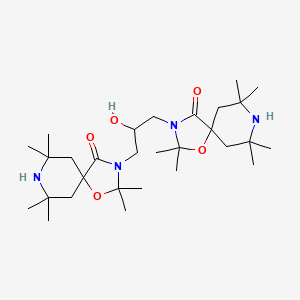
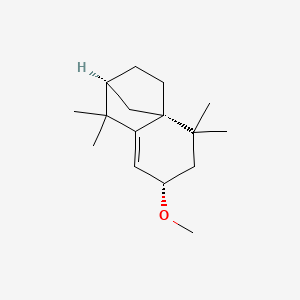
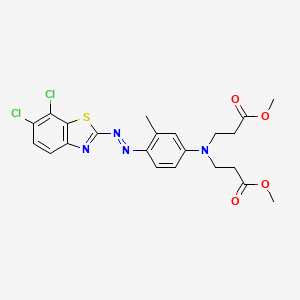
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)

